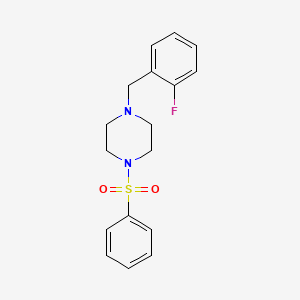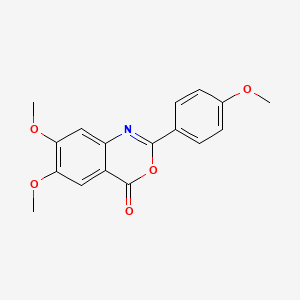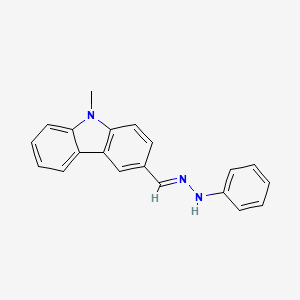![molecular formula C19H22N2O3 B5756472 N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.44 g/mol.
作用機序
The mechanism of action of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDAC activity, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammation is a key factor in the development of many diseases, including cancer, and N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation. N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has also been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in neurodegeneration.
実験室実験の利点と制限
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide also has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide used in lab experiments.
将来の方向性
There are several future directions for the research on N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide, including the development of new drugs based on N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide, the synthesis of new materials using N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide as a building block, and the investigation of the mechanism of action of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide in more detail. Additionally, further research is needed to determine the potential toxicity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide and its effects on human health.
合成法
The synthesis of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide involves a multistep process that includes the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminophenylpropanamide to form N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide. The overall yield of this synthesis process is around 50%, and the purity of the final product is greater than 98%.
科学的研究の応用
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been used in various scientific research applications, including drug discovery, cancer research, and material science. In drug discovery, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has shown potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-5-11-17(12-6-14)24-13-19(23)21-16-9-7-15(8-10-16)20-18(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLBMZDQWYWFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-ethylphenoxy)acetyl]amino}phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)


![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)